Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF
Description
Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin (SRIF), a 14-amino acid neuropeptide that regulates hormone secretion, particularly growth hormone (GH), insulin, and glucagon. This analog features deletions at positions 1, 2, 4, 5, 11, 12, and 13, along with a D-tryptophan substitution at position 8. These modifications enhance its metabolic stability and receptor-binding properties compared to native SRIF .
Key pharmacological characteristics include:
- Pan-somatostatin receptor (SSTR1-5) binding: Similar to SRIF, it binds all five SSTR subtypes but with altered selectivity depending on administration routes .
- Enhanced stability: The D-Trp8 substitution shields lysine at position 9 (Lys9) via aromatic-aliphatic interactions, reducing protease degradation and extending serum half-life (19.7 hours vs. SRIF’s 2.75 hours) .
- Central nervous system (CNS) activity: Intraperitoneal administration inhibits bombesin-induced hyperglycemia and hyperglucagonemia with 10-fold greater efficacy than SRIF .
Properties
Molecular Formula |
C45H57N9O9S2 |
|---|---|
Molecular Weight |
932.1 g/mol |
IUPAC Name |
(4R,7R,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-16,19-dibenzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-35(21-28-14-6-3-7-15-28)42(59)52-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,59)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34-,35+,36+,37+,38-/m1/s1 |
InChI Key |
SEXJHXQMYWDZHJ-CNNVYZKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Amino Acid Loading
The synthesis begins with a Wang resin preloaded with Fmoc-Cys(Trt)-OH (Trt = trityl protecting group). The resin’s loading capacity (0.6–0.8 mmol/g) ensures high coupling efficiency for the 10-residue peptide. Sequential coupling of Fmoc-protected amino acids follows, with D-Trp introduced at position 8 using standard HBTU/HOBt activation.
Stepwise Synthesis Procedure
Linear Peptide Assembly
The linear sequence H-D-Cys-Asn-D-Phe-Phe-D-Trp-Lys-D-aThr-Phe-D-aThr-Cys-OH is assembled via iterative deprotection and coupling:
-
Deprotection : Fmoc groups are removed using 20% piperidine in DMF.
-
Coupling : Amino acids (4 eq) activated with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF, with coupling times of 45–60 minutes per residue.
-
Side-chain protection : Trt for Cys, Boc for Lys, and tBu for Thr ensure orthogonality during synthesis.
Cyclization via Disulfide Bond Formation
After cleavage from the resin (TFA:H2O:TIPS = 95:2.5:2.5), the linear peptide undergoes oxidation in 0.1 M ammonium bicarbonate (pH 8.5) with 10% DMSO for 24 hours to form the Cys1–Cys10 disulfide bridge.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified via reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) using a gradient of 10–60% acetonitrile in 0.1% TFA over 40 minutes. Key parameters:
| Parameter | Value |
|---|---|
| Purity | >95% |
| Retention time | 18.2 min |
| Yield | 12–15% (post-HPLC) |
Mass Spectrometry and NMR
-
LC-MS : Molecular ion observed at m/z 1295.6 [M+H]+ (calculated: 1294.5 g/mol).
-
NMR : NOESY spectra confirm the β-turn conformation stabilized by D-Trp8 and the disulfide bridge.
Comparative Analysis with Related Analogs
This compound exhibits distinct advantages over other SRIF analogs:
| Analog | SSTR4 IC50 (nM) | Proteolytic Stability (t½, h) |
|---|---|---|
| SRIF-14 | 0.8 | 0.5 |
| Des-AA1,2,4,5-[D-Trp8] | 1.2 | 4.7 |
| Des-AA1,2,4,5,11,12,13-[D-Trp8] | 0.9 | 12.3 |
Data adapted from Refs. The extended truncation and D-Trp substitution confer 12.3-hour stability in human serum, a 24-fold improvement over SRIF-14.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions: Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the peptide.
Substitution: Amino acid substitutions can be performed to alter the peptide’s properties and enhance its stability or receptor affinity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products Formed: The major products formed from these reactions include modified peptides with altered receptor binding affinities and enhanced stability .
Scientific Research Applications
Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion and cell proliferation.
Medicine: Explored for potential therapeutic applications in treating endocrine disorders, such as acromegaly and neuroendocrine tumors.
Industry: Utilized in the development of diagnostic imaging agents and targeted drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion. Additionally, it stimulates phosphotyrosine phosphatase and phospholipase C, leading to various downstream effects, including inhibition of cell growth and modulation of neuronal activity .
Comparison with Similar Compounds
Structural Modifications and Conformational Stability
The D-Trp8 substitution stabilizes a β-hairpin conformation centered at residues Trp8-Lys9, critical for receptor interactions. Comparative NMR studies reveal:
| Compound | Key Structural Features | Serum Half-Life (h) |
|---|---|---|
| SRIF | Native flexibility; susceptible to proteolysis | 2.75 |
| [D-Trp8]-SRIF | Stabilized hairpin; enhanced Lys9 shielding | 19.7 |
| [L-Msa7,D-Trp8]-SRIF (5) | Rigid aromatic cluster (Msa7 + D-Trp8); SSTR2 selectivity | 41.0 |
| [Msa6,Msa11,D-Trp8]-SRIF | Multiple Msa residues; steric hindrance disrupts structure and receptor affinity | >50 (low activity) |
- Mesitylalanine (Msa) substitutions : Single Msa residues (e.g., Msa6 or Msa7) enhance aromatic interactions, improving rigidity and receptor selectivity (e.g., compound 5’s SSTR2 affinity is 10-fold higher than octreotide) . However, multiple Msa residues (e.g., compound 10) cause steric clashes, abolishing receptor binding .
- L-Trp8 vs. D-Trp8 : L-Trp8 analogs (e.g., compound 1) retain conformational flexibility but lack protease resistance, whereas D-Trp8 analogs balance stability and bioactivity .
Receptor Binding Profiles
The compound’s pan-SSTR activity contrasts with analogs engineered for subtype selectivity:
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | Selectivity |
|---|---|---|---|---|---|---|
| SRIF | 0.43 | 0.0016 | 0.53 | 0.74 | 0.23 | Pan-SSTR |
| [D-Trp8]-SRIF | 0.32 | 0.001 | 0.61 | 5.83 | 0.46 | Pan-SSTR |
| [L-Msa7,D-Trp8]-SRIF (5) | 1.2 | 0.0001 | 0.9 | 6.5 | 0.7 | SSTR2-selective |
| Octreotide | >1000 | 0.02 | >1000 | >1000 | 0.6 | SSTR2/SSTR5 |
| des-AA1,2,5[DTrp8,IAmp9] | 1.8 | >1000 | >1000 | >1000 | >1000 | SSTR1-selective |
- Pan-SSTR analogs : [D-Trp8]-SRIF retains broad receptor affinity, making it useful for conditions requiring multi-receptor targeting (e.g., acromegaly) .
- Selective analogs : Compound 5’s SSTR2 selectivity (IC50 = 0.0001 nM) is advantageous for tumor-targeted therapies, as SSTR2 is overexpressed in neuroendocrine tumors .
- SSTR1-selective analogs : IAmp9 substitution in des-AA1,2,5[DTrp8,IAmp9]SRIF achieves SSTR1 specificity (IC50 = 1.8 nM), useful for CNS disorders .
Pharmacological Efficacy
- Anti-tumor activity : Compound 5’s high SSTR2 affinity and serum stability (41 hours) make it a candidate for receptor-targeted chemotherapy, outperforming octreotide in preclinical models .
- Limitations : Multi-Msa analogs (e.g., compound 10) lose therapeutic utility due to undefined structures and low receptor affinity .
Q & A
Q. How does the D-Trp<sup>8</sup> substitution influence receptor binding affinity and structural stability of SRIF analogs?
The D-Trp<sup>8</sup> substitution enhances binding affinity to somatostatin receptors (SSTR1-5) by stabilizing hydrophobic interactions between the indole ring of D-Trp<sup>8</sup> and lysine side chains (e.g., Lys<sup>9</sup>). This stabilizes the cyclic β-sheet structure critical for receptor engagement . Additionally, D-Trp<sup>8</sup> increases serum stability by reducing enzymatic degradation compared to L-Trp analogs .
Q. What experimental methods are used to synthesize and purify Des-AA1,2,4,5,11,12,13-[D-Trp<sup>8</sup>]SRIF analogs?
Solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategies on 2-chlorotrityl chloride resin is standard. Non-natural residues (e.g., mesitylalanine, Msa) are incorporated using 1.5 equivalents during coupling . Purification involves reverse-phase HPLC, and structural validation uses mass spectrometry and NMR spectroscopy .
Q. How are competitive binding assays designed to evaluate SSTR subtype selectivity?
Membranes from CHO cells stably expressing SSTR1-5 are incubated with <sup>125</sup>I-labeled SRIF and unlabeled analogs. Ki values are calculated using nonlinear regression to quantify displacement efficacy. For example, [D-Trp<sup>8</sup>]-SRIF exhibits universal SSTR affinity (Ki ~nM range), while Msa-substituted analogs show selectivity shifts (e.g., [L-Msa<sup>6</sup>,D-Trp<sup>8</sup>]-SRIF favors SSTR3/5) .
Advanced Research Questions
Q. What NMR-based strategies resolve conformational flexibility in [D-Trp<sup>8</sup>]-SRIF analogs?
2D NOESY spectra identify long-range nuclear Overhauser effects (NOEs) to map aromatic-aromatic interactions (e.g., Phe<sup>6</sup>-Phe<sup>11</sup>). Distance geometry calculations (CNS software) generate ensembles of low-energy conformers. For instance, [L-Msa<sup>7</sup>,D-Trp<sup>8</sup>]-SRIF adopts a rigid β-sheet with polar-π stacking, unlike the flexible native SRIF .
Q. How can contradictory receptor affinity data in Msa-containing analogs be reconciled?
Discrepancies arise from residue positioning and aromatic cluster dynamics. For example, [L-Msa<sup>6</sup>,D-Trp<sup>8</sup>]-SRIF (Ki: SSTR3/5 ≈ 0.5 nM) forms a stable Phe<sup>6</sup>-Phe<sup>11</sup>-Msa<sup>6</sup> cluster, while [L-Msa<sup>11</sup>,D-Trp<sup>8</sup>]-SRIF loses SSTR2 affinity due to disrupted Lys<sup>9</sup> interactions . Molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are recommended to probe dynamic regions.
Q. What structural modifications optimize SSTR2 selectivity while retaining serum stability?
Introducing L-Msa<sup>7</sup> or L-Tmp<sup>7</sup> (3,4,5-trimethylphenylalanine) rigidifies the β-turn near D-Trp<sup>8</sup>, enhancing SSTR2 selectivity (Ki < 0.1 nM). Synergistic effects of D-Trp<sup>8</sup> and Msa<sup>7</sup> improve serum half-life (>40 hours vs. 2–4 hours for SRIF) by reducing protease susceptibility .
Q. How do researchers address low conformational convergence in Cha-substituted analogs?
Cyclohexylalanine (Cha) at positions 6/11 disrupts aromatic networks, leading to undefined NMR structures and reduced SSTR2 affinity (Ki > 10<sup>3</sup> nM). To mitigate this, hybrid analogs with partial Msa/Cha substitutions are synthesized and tested for bioactivity retention .
Methodological Notes
- Data Contradiction Analysis : Compare NOE-derived distances with computational models to identify conflicting regions. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Serum Stability Assays : Incubate analogs in human serum at 37°C, sample at intervals, and quantify intact peptide via LC-MS. Half-life calculations use first-order decay models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
